2,2,3,3,4,4-Hexachlorooxolane

Description

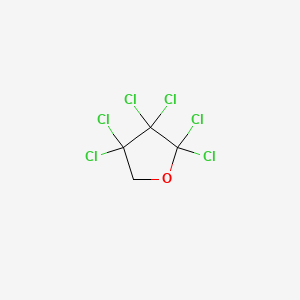

2,2,3,3,4,4-Hexachlorooxolane is a chlorinated cyclic ether derivative with the molecular formula C₄H₆Cl₆O. Structurally, it features a five-membered oxolane (tetrahydrofuran) ring substituted with six chlorine atoms, creating a highly halogenated and sterically constrained system. This compound’s unique geometry and electronic properties make it of interest in materials science, particularly for studying halogen bonding, crystal packing, and reactivity in organochlorine systems.

Properties

CAS No. |

86368-33-4 |

|---|---|

Molecular Formula |

C4H2Cl6O |

Molecular Weight |

278.8 g/mol |

IUPAC Name |

2,2,3,3,4,4-hexachlorooxolane |

InChI |

InChI=1S/C4H2Cl6O/c5-2(6)1-11-4(9,10)3(2,7)8/h1H2 |

InChI Key |

MZQUBIOMKOJYJG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(O1)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexachlorooxolane typically involves the chlorination of oxolane derivatives under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The process requires careful monitoring to ensure complete chlorination and to avoid the formation of unwanted by-products.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4-Hexachlorooxolane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize this compound to form corresponding oxolane derivatives with different oxidation states.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or ammonia are commonly used for substitution reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Oxidation: Potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products: The major products formed from these reactions include various substituted oxolanes, reduced chlorinated derivatives, and oxidized oxolane compounds.

Scientific Research Applications

2,2,3,3,4,4-Hexachlorooxolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexachlorooxolane involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved include:

Disruption of Cellular Processes: The compound can interfere with cellular processes by modifying proteins and enzymes.

Alteration of Signal Transduction: It can affect signal transduction pathways by binding to key signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2,3,3,4,4-hexachlorooxolane with three classes of compounds: hexasilylpentasilanes, perfluorinated organogermanium derivatives, and hexachloroethane.

Hexasilylpentasilane (Compound 13)

Harald Stueger’s team synthesized 2,2,3,3,4,4-hexasilylpentasilane (C₅H₁₈Si₆), a silicon-based analog featuring six silyl groups on a pentasilane backbone . Key comparisons include:

| Property | This compound | Hexasilylpentasilane |

|---|---|---|

| Structure | Chlorinated oxolane ring | Linear silicon chain with silyl substituents |

| Physical State (RT) | Likely solid/liquid (hypothetical) | Liquid |

| Synthetic Method | Not reported | In situ crystallization |

| Intermolecular Forces | Strong Cl···Cl and Cl···O interactions | Weak Si···Si and van der Waals |

| Applications | Potential halogen-bonded materials | Oligomer/polymer precursors |

Hexasilylpentasilane’s liquid state and flexibility contrast with the rigid, polarizable chlorine substituents in hexachlorooxolane, which may enhance crystallinity and thermal stability.

Perfluorinated Organogermanium Compounds (Compounds 14–17)

Berthold Hoge’s work on (C₂F₅)₂GeBr₂ (14) and related perfluorinated germanium derivatives highlights the role of halogen substituents in crystal packing . For example:

- Layered vs. Stacked Structures : Compounds 14 and 16 form square stacks or alternating F···F/Br···F layers, whereas hexachlorooxolane’s cyclic structure may favor helical or columnar packing due to Cl···O interactions.

- Reactivity : Perfluorinated Ge compounds exhibit Br/F substitution versatility, whereas hexachlorooxolane’s reactivity may focus on ring-opening or dechlorination pathways.

Hexachloroethane (C₂Cl₆)

Hexachloroethane (67-72-1), a fully chlorinated ethane derivative, serves as a benchmark for environmental and toxicological comparisons :

| Property | This compound | Hexachloroethane |

|---|---|---|

| Molecular Formula | C₄H₆Cl₆O | C₂Cl₆ |

| Boiling Point | Not reported | 186–187°C (sublimes) |

| Toxicity | Unknown | IARC Group 3 (not classifiable) |

| Environmental Persistence | Likely high (Cl content) | High; bioaccumulative |

Research Findings and Gaps

- Crystallography : The layered F···F interactions in perfluorinated compounds differ from the Cl···Cl/O networks expected in hexachlorooxolane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.